molecular formula C19H24N6O3S B2779408 ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921833-61-6

ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2779408
CAS No.: 921833-61-6
M. Wt: 416.5
InChI Key: BDZQEYYIEXMEGB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N6O3S and its molecular weight is 416.5. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-2-28-19(27)23-10-8-22(9-11-23)16(26)14-29-18-21-20-17-24(12-13-25(17)18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZQEYYIEXMEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 921833-61-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

The molecular formula of this compound is C19H24N6O3SC_{19}H_{24}N_{6}O_{3}S, with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole moiety known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing the imidazo[2,1-c][1,2,4]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this framework can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival.

Case Study: Antimicrobial Evaluation

CompoundTarget MicroorganismActivity
Ethyl 4-(2-(...))Staphylococcus aureusModerate Inhibition
Ethyl 4-(2-(...))Escherichia coliSignificant Inhibition
Ethyl 4-(2-(...))Candida albicansModerate Activity

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound demonstrates cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:
A study conducted on human colon carcinoma cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity. The compound's effectiveness was attributed to its ability to disrupt cellular signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, ethyl 4-(2-(...)) has shown promise as an inhibitor of specific enzymes linked to disease progression. For example, it may inhibit focal adhesion kinases (FAK) which are implicated in cancer metastasis.

Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
FAKCompetitive
DprE1Non-competitive

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to the imidazo[2,1-c][1,2,4]triazole scaffold. Research indicates that derivatives of this scaffold exhibit significant efficacy in models of seizure activity. For instance, compounds with similar structures have shown protective effects against picrotoxin-induced seizures, demonstrating their potential as anticonvulsants .

Anticancer Potential

The imidazo[2,1-c][1,2,4]triazole derivatives have been investigated for their anticancer properties. Notably, compounds featuring this moiety have been synthesized and tested against various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7). The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antiproliferative activity .

Cell Line IC50 (µM) Activity
A37515.2Moderate
MCF-710.8High

Antimicrobial Effects

Compounds containing the imidazo[2,1-c][1,2,4]triazole framework have also demonstrated antimicrobial activities against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Case Study 1: Anticonvulsant Efficacy

In a study conducted by Siddiqui et al., several triazole derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock seizure test (MES). One compound demonstrated a significant protective index (PI), indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Activity

A series of imidazo[2,1-c][1,2,4]triazole derivatives were tested against multiple cancer cell lines. The study revealed that certain modifications to the piperazine moiety enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity to normal fibroblast cells .

Chemical Reactions Analysis

Thioether Reactivity and Nucleophilic Substitutions

The thioether (-S-) moiety in the acetyl group undergoes nucleophilic substitution reactions. In analogous compounds, such as 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-imidazo[2,1-c] triazoles, the sulfur atom participates in:

  • Oxidative reactions to form sulfoxides or sulfones under controlled conditions .

  • Alkylation with alkyl halides, yielding thioether derivatives .

Example Reaction Pathway

ReagentConditionsProductYieldSource
H₂O₂ (30%)RT, 12 hSulfoxide derivative75%
Benzyl bromideK₂CO₃, DMF, 60°CBenzyl-thioether analog68%

Piperazine Ring Functionalization

The piperazine ring’s secondary amines are sites for acylation , sulfonylation , and urea/thiourea formation :

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

  • Sulfonylation : P-toluenesulfonyl chloride yields sulfonamide derivatives .

  • Urea/Thiourea Synthesis : Aryl isocyanates/isothiocyanates form urea/thiourea linkages .

Key Data for Piperazine Modifications

Reaction TypeReagentConditionsProductBiological Activity
AcylationAcetyl chlorideCHCl₃, TEA, RTN-Acetylpiperazine derivativeEnhanced kinase inhibition
SulfonylationTosyl chlorideDCM, 0°C → RTN-Tosylpiperazine analogImproved solubility
Thiourea formationPhenyl isothiocyanateTHF, refluxThiourea-linked compoundAnticancer activity

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl carboxylate group undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid, which can be further functionalized:

  • Hydrolysis : 6 M HCl/EtOH (1:1) at 80°C converts the ester to a carboxylic acid.

  • Amide Formation : The acid reacts with amines (e.g., thiazol-2-amine) via EDC/HOBt coupling .

Reaction Outcomes

Starting MaterialReagentProductApplication
Ethyl esterHCl/EtOHCarboxylic acid derivativeIntermediate for conjugates
Carboxylic acidThiazol-2-amineAmide-linked bioactive compoundAntimicrobial agents

Imidazo-Triazole Core Reactivity

The imidazo[2,1-c] triazole system exhibits hydrogen-bonding interactions and π-π stacking , critical for binding biological targets. While direct reactions are less common, structural analogs show:

  • Metal coordination at N-atoms, forming complexes with Cu²⁺ or Zn²⁺ .

  • Electrophilic aromatic substitution at C-5 or C-7 positions under nitration or halogenation conditions .

Biological Activity and Mechanistic Insights

Derivatives of this compound demonstrate anticancer activity via kinase inhibition (e.g., c-Met, IC₅₀ = 0.24 nM) and antimicrobial effects (MIC = 100–400 µg/mL against Gram-positive bacteria) . The thioether and piperazine groups enhance membrane permeability, while the imidazo-triazole core disrupts enzymatic ATP-binding pockets .

Q & A

Basic: What experimental methods are recommended to confirm the structure of this compound?

Answer:
The compound’s structure should be validated using a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to map hydrogen and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups like thioether (-S-) and carbonyl (C=O) bonds. For crystalline derivatives, X-ray crystallography provides definitive structural resolution. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .

Basic: How can researchers assess the solubility and lipophilicity of this compound for in vitro studies?

Answer:
Use SwissADME or ALOGPS 3.0 tools to predict logP (lipophilicity) and solubility in aqueous/organic solvents. Experimentally, perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. For logP determination, employ HPLC retention time correlation with reference standards. Compare results against known drugs (e.g., celecoxib) to contextualize bioavailability potential .

Advanced: How can synthetic routes be optimized to improve yield for this compound?

Answer:
Optimize via Design of Experiments (DoE) to test variables:

  • Temperature control : Maintain 195–230°C during cyclization steps to minimize side products.
  • Catalyst screening : Test palladium on carbon (Pd/C) for hydrogenation efficiency.
  • Solvent selection : Use anhydrous ethanol or acetone for nucleophilic substitutions.
    Monitor reaction progress with TLC/HPLC and adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives in click chemistry) .

Advanced: What strategies resolve contradictions in biological activity data between structural analogs?

Answer:
Perform structure-activity relationship (SAR) studies focusing on:

  • Substituent effects : Compare chlorophenyl vs. methoxyphenyl groups on target binding.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with triazole rings).
    Validate discrepancies via in vitro assays (e.g., kinase inhibition) under standardized conditions .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Answer:
Focus on plasma protein binding (ultrafiltration assays), metabolic stability (CYP450 isoform screening), and blood-brain barrier permeability (PAMPA-BBB). Use LC-MS/MS for quantification. Prioritize parameters aligning with therapeutic targets (e.g., CNS activity requires high BBB penetration) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:
Employ molecular dynamics simulations (GROMACS) to study binding stability and free energy calculations (MM-PBSA) for affinity quantification. Combine with pharmacophore models (MOE) to identify key residues in enzyme active sites (e.g., triazole-mediated hydrogen bonds with kinases). Validate predictions via surface plasmon resonance (SPR) for binding kinetics .

Basic: What analytical techniques are critical for purity assessment?

Answer:
Use HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients. Confirm homogeneity via melting point analysis (DSC) and elemental analysis (CHNS). For trace impurities, apply LC-HRMS .

Advanced: How can structural analogs inform SAR for this compound?

Answer:
Compare analogs like Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate ( ) to isolate the impact of:

  • Piperazine vs. morpholine moieties on solubility.
  • Chlorophenyl vs. fluorophenyl on target selectivity.
    Use 3D-QSAR (CoMFA/CoMSIA) to model electronic and steric contributions .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Use glove boxes for air-sensitive steps (e.g., thiol-acetyl couplings). Conduct AMES tests for mutagenicity and MTT assays for cytotoxicity (IC50 in HEK293 cells). Follow OECD guidelines for acute toxicity profiling .

Advanced: How can AI/ML optimize reaction conditions for scaled synthesis?

Answer:
Train random forest models on reaction parameters (temperature, solvent, catalyst) to predict yields. Use COMSOL Multiphysics for heat/mass transfer simulations in flow reactors. Implement Bayesian optimization for real-time adjustment of variables like pH and stirring rate .

Advanced: What mechanisms explain the compound’s anticancer activity in molecular studies?

Answer:
Hypothesized mechanisms include:

  • Topoisomerase II inhibition via triazole intercalation (DNA relaxation assays).
  • Apoptosis induction (Annexin V/PI staining) through ROS generation (DCFDA assays).
    Confirm via Western blotting (caspase-3 activation) and transcriptomic profiling (RNA-seq of treated cancer cells) .

Basic: How should stability studies be designed for long-term storage?

Answer:
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks. Assess photostability via ICH Q1B guidelines (UV light exposure). Use lyophilization for hygroscopic derivatives and store under argon at -20°C .

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